4-(perfluoroethoxy)aniline
Overview
Description
4-(Pentafluoroethoxy)aniline is an aromatic organic compound characterized by the presence of a pentafluoroethoxy group attached to the benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(Pentafluoroethoxy)aniline is the nicotinic acetylcholine receptor (nAChR) . This receptor plays a crucial role in transmitting signals in the nervous system. The compound’s interaction with nAChR is key to its biological activity.
Mode of Action
4-(Pentafluoroethoxy)aniline interacts with the nAChR binding site, affecting the receptor’s function . Molecular docking studies suggest that the compound’s insecticidal potency is governed by specific interactions with the receptor binding site and enhanced lipophilicity .
Pharmacokinetics
The compound’s enhanced lipophilicity, due to the presence of fluorinated amino-moieties, suggests it may have good bioavailability .
Result of Action
The interaction of 4-(Pentafluoroethoxy)aniline with nAChR can lead to high larvicidal activity, as demonstrated in tests on Anopheles larvae . The compound’s unique binding pattern to the insect’s nAChR and its enhanced bioavailability contribute to this activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Pentafluoroethoxy)aniline. For instance, one of the synthesized compounds showed fast degradation in water while maintaining high larvicidal activity . This suggests that the compound may be less persistent in the environment, which is a desirable property for control agents for insects transmitting tropical diseases .
Preparation Methods
The synthesis of 4-(Pentafluoroethoxy)aniline typically involves the following steps:
Chemical Reactions Analysis
4-(Pentafluoroethoxy)aniline undergoes various chemical reactions, including:
Reduction: The nitro group in 4-(pentafluoroethoxy)nitrobenzene is reduced to an amino group using hydrogen and a Pd/C catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the pentafluoroethoxy group, which activates the benzene ring towards nucleophilic attack.
Common reagents and conditions used in these reactions include hydrogen gas, methanol, and Pd/C catalyst for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions include 4-(Pentafluoroethoxy)aniline and its derivatives.
Scientific Research Applications
4-(Pentafluoroethoxy)aniline has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of novel fluorinated compounds, such as fluorinated neonicotinoids, which are used as insecticides.
Materials Chemistry: The compound is used to create fluorescent dyes, liquid crystals, and photoresponsive materials.
Drug Discovery: It is employed in the synthesis of new pharmaceutical compounds with potential therapeutic effects.
Textile Industry: Anilines, including 4-(Pentafluoroethoxy)aniline, are used as dyeing agents in the manufacture of textiles.
Rubber Industry: The compound is used in the processing of rubber chemicals and products such as car tires and gloves.
Comparison with Similar Compounds
4-(Pentafluoroethoxy)aniline can be compared with other fluorinated anilines, such as:
4-(Difluoromethoxy)aniline: This compound has a difluoromethoxy group instead of a pentafluoroethoxy group.
4-(Trifluoromethoxy)aniline: This compound contains a trifluoromethoxy group and is used in similar applications as 4-(Pentafluoroethoxy)aniline, including organic synthesis and materials chemistry.
The uniqueness of 4-(Pentafluoroethoxy)aniline lies in its pentafluoroethoxy group, which imparts higher hydrophobicity and metabolic stability compared to its difluoro- and trifluoromethoxy counterparts .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10,11)8(12,13)15-6-3-1-5(14)2-4-6/h1-4H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDODMMABKXPUEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10490110 | |
Record name | 4-(Pentafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
717-85-1 | |
Record name | 4-(Pentafluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10490110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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